molecular formula C8H8ClF4N B6219963 2-fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride CAS No. 1831163-46-2

2-fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride

Cat. No.: B6219963
CAS No.: 1831163-46-2
M. Wt: 229.6
InChI Key:
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Description

2-fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of trifluoromethyl-substituted anilines. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. It is commonly used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts acylation followed by reduction and halogenation steps

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation, crystallization, and chromatography is essential to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroaniline derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

2-fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. These interactions can modulate various biochemical pathways, resulting in the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)aniline: This compound shares the trifluoromethyl group but lacks the fluorine and N-methyl groups.

    2-Methyl-3-(trifluoromethyl)aniline: Similar in structure but with a methyl group instead of a fluorine atom.

    2-Aminobenzotrifluoride: Contains the trifluoromethyl group but differs in the position of the amino group.

Uniqueness

2-fluoro-N-methyl-3-(trifluoromethyl)aniline hydrochloride is unique due to the combination of fluorine, trifluoromethyl, and N-methyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound in various applications, particularly in the development of pharmaceuticals and advanced materials.

Properties

CAS No.

1831163-46-2

Molecular Formula

C8H8ClF4N

Molecular Weight

229.6

Purity

95

Origin of Product

United States

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